(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with a cyanide source.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the cyano-substituted pyrrole reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Corresponding oxides
Reduction: Amino derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.
Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and fluorophenyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2Z)-2-cyano-3-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSWUVTVPCQPG-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(/C#N)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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